Cas no 50486-47-0 (5-nitro-1,3-benzoxazole-2-carbothioamide)

5-nitro-1,3-benzoxazole-2-carbothioamide 化学的及び物理的性質
名前と識別子
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- 2-Benzoxazolecarbothioamide, 5-nitro-
- 5-nitro-1,3-benzoxazole-2-carbothioamide
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- MDL: MFCD31420691
- インチ: 1S/C8H5N3O3S/c9-7(15)8-10-5-3-4(11(12)13)1-2-6(5)14-8/h1-3H,(H2,9,15)
- InChIKey: JRWMQGQXTXVKOQ-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=C([N+]([O-])=O)C=C2N=C1C(N)=S
5-nitro-1,3-benzoxazole-2-carbothioamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-207225-5.0g |
5-nitro-1,3-benzoxazole-2-carbothioamide |
50486-47-0 | 5.0g |
$3645.0 | 2023-02-22 | ||
Enamine | EN300-207225-2.5g |
5-nitro-1,3-benzoxazole-2-carbothioamide |
50486-47-0 | 2.5g |
$2464.0 | 2023-09-16 | ||
Enamine | EN300-207225-0.5g |
5-nitro-1,3-benzoxazole-2-carbothioamide |
50486-47-0 | 0.5g |
$1207.0 | 2023-09-16 | ||
Enamine | EN300-207225-10g |
5-nitro-1,3-benzoxazole-2-carbothioamide |
50486-47-0 | 10g |
$5405.0 | 2023-09-16 | ||
Enamine | EN300-207225-0.25g |
5-nitro-1,3-benzoxazole-2-carbothioamide |
50486-47-0 | 0.25g |
$1156.0 | 2023-09-16 | ||
Enamine | EN300-207225-1.0g |
5-nitro-1,3-benzoxazole-2-carbothioamide |
50486-47-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-207225-0.05g |
5-nitro-1,3-benzoxazole-2-carbothioamide |
50486-47-0 | 0.05g |
$1056.0 | 2023-09-16 | ||
Enamine | EN300-207225-0.1g |
5-nitro-1,3-benzoxazole-2-carbothioamide |
50486-47-0 | 0.1g |
$1106.0 | 2023-09-16 | ||
Enamine | EN300-207225-10.0g |
5-nitro-1,3-benzoxazole-2-carbothioamide |
50486-47-0 | 10.0g |
$5405.0 | 2023-02-22 | ||
Enamine | EN300-207225-1g |
5-nitro-1,3-benzoxazole-2-carbothioamide |
50486-47-0 | 1g |
$1256.0 | 2023-09-16 |
5-nitro-1,3-benzoxazole-2-carbothioamide 関連文献
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
5-nitro-1,3-benzoxazole-2-carbothioamideに関する追加情報
Introduction to 5-nitro-1,3-benzoxazole-2-carbothioamide (CAS No. 50486-47-0)
5-nitro-1,3-benzoxazole-2-carbothioamide, identified by its Chemical Abstracts Service (CAS) number 50486-47-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzoxazole family, a class of molecules known for their diverse biological activities and structural versatility. The presence of a nitro group and a carbothioamide moiety in its molecular structure endows it with unique chemical properties that make it a promising candidate for further exploration in drug discovery and development.
The structural framework of 5-nitro-1,3-benzoxazole-2-carbothioamide consists of a benzoxazole core, which is a fused ring system comprising an oxygen atom and a nitrogen atom embedded within a six-membered aromatic ring. The nitro group (-NO₂) attached to the benzene ring introduces electrophilic characteristics, enhancing its reactivity in various chemical transformations. Additionally, the carbothioamide functional group (-C(=S)-NH₂) contributes to the compound's ability to engage in hydrogen bonding and coordinate with biological targets, making it an intriguing scaffold for medicinal chemistry applications.
In recent years, there has been growing interest in exploring the pharmacological potential of benzoxazole derivatives. These compounds have demonstrated efficacy in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The nitro group in 5-nitro-1,3-benzoxazole-2-carbothioamide serves as a key pharmacophore, influencing both the electronic properties and the interactions with biological targets. This feature has prompted researchers to investigate its role in modulating enzyme activity and receptor binding affinity.
One of the most compelling aspects of 5-nitro-1,3-benzoxazole-2-carbothioamide is its potential as a lead compound for developing novel therapeutic agents. The benzoxazole core is particularly valuable due to its presence in several FDA-approved drugs, which underscores its biocompatibility and safety profile. Furthermore, the carbothioamide moiety offers opportunities for further derivatization, allowing chemists to fine-tune the compound's properties for specific biological functions.
Recent studies have highlighted the importance of nitroaromatic compounds in medicinal chemistry. The nitro group can be reduced to an amine or converted into other functional groups, providing multiple pathways for structural diversification. This flexibility has enabled researchers to design molecules with enhanced potency and selectivity. For instance, modifications of the nitro group have been shown to improve metabolic stability and reduce off-target effects, which are critical considerations in drug development.
The pharmacological activity of 5-nitro-1,3-benzoxazole-2-carbothioamide has been explored in several preclinical studies. These investigations have revealed promising results in terms of antimicrobial efficacy against resistant strains of bacteria and fungi. The compound's ability to disrupt microbial cell membranes and inhibit key metabolic pathways makes it a compelling candidate for addressing antibiotic-resistant infections. Additionally, preliminary data suggest that it may exhibit anti-inflammatory properties by modulating cytokine production and immune cell responses.
In the realm of anticancer research, 5-nitro-1,3-benzoxazole-2-carbothioamide has shown potential as an inhibitor of specific kinases involved in tumor growth and progression. By targeting these enzymes, the compound may disrupt signaling pathways that promote cell proliferation and survival. Furthermore, its ability to induce apoptosis in cancer cells has been observed in vitro, indicating its potential as a chemotherapeutic agent. These findings align with broader trends in oncology research, where small molecules are being developed to selectively target cancer cells while minimizing toxicity to healthy tissues.
The synthesis of 5-nitro-1,3-benzoxazole-2-carbothioamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the nitro group typically involves nitration reactions using strong oxidizing agents such as nitric acid or mixed acid systems. Subsequent functionalization at the 2-position of the benzoxazole ring is achieved through thiolation reactions or other coupling techniques that preserve the integrity of the heterocyclic core.
One of the challenges associated with working with 5-nitro-1,3-benzoxazole-2-carbothioamide is its sensitivity to environmental factors such as moisture and light. To ensure optimal stability and reactivity during synthesis and storage, appropriate handling techniques must be employed. These include conducting reactions under inert atmospheres and using moisture-sensitive reagents under controlled conditions.
The analytical characterization of 5-nitro-1,3-benzoxazole-2-carbothioamide relies on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods provide detailed information about the molecular structure and purity of the compound, ensuring that it meets pharmaceutical standards before further investigation.
As research continues to uncover new therapeutic applications for benzoxazole derivatives like 5-nitro-1,3-benzoxazole-2-carbothioamide, collaborations between academic institutions and pharmaceutical companies are becoming increasingly important. Such partnerships facilitate the translation of laboratory findings into clinical trials and ultimately into viable therapeutic options for patients worldwide.
The future prospects for 5-nitro-1,3-benzoxazole-2-carbothioamide are promising given its unique structural features and demonstrated biological activities. Further research is warranted to explore its potential in treating infectious diseases, inflammation-related disorders, and cancer. Additionally, advancements in computational chemistry may aid in designing more effective derivatives by predicting their interactions with biological targets before experimental validation.
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